molecular formula C22H22N2O6S B2697460 METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE CAS No. 714262-72-3

METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE

Cat. No.: B2697460
CAS No.: 714262-72-3
M. Wt: 442.49
InChI Key: RJSWXUXIBNWNMA-UHFFFAOYSA-N
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Description

Historical Development of Sulfanyl-Substituted Pyrrolidine-2,5-diones

The exploration of sulfur-containing pyrrolidine-2,5-diones began with observations that thioether linkages enhance membrane permeability and metabolic stability. Early work demonstrated that sulfanyl substitutions at the C3 position of the pyrrolidine-2,5-dione core improved binding affinity for enzymatic targets such as cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). For instance, Oktay et al. reported 3-chloro-N-aryl pyrrolidine-2,5-diones with sulfanyl groups exhibiting nanomolar inhibition constants (K~i~ = 10.64–36.83 nM) against CA isoenzymes, surpassing reference inhibitors like acetazolamide. These findings catalyzed interest in sulfur-based modifications, leading to advanced derivatives like the title compound, where the sulfanyl group serves as a versatile linker for carbamoyl functionalization.

Pharmacophore Evolution of Benzoate-Functionalized Heterocycles

Benzoate esters emerged as critical pharmacophoric elements due to their dual role in enhancing solubility and participating in π-π stacking interactions with aromatic residues in enzyme active sites. The methylation of carboxylic acids to form benzoate esters, as seen in the title compound, balances lipophilicity and bioavailability. Jan et al. demonstrated that pyrrolidine-2,5-diones conjugated with benzoate groups exhibited 2.3-fold greater COX-2 inhibition (IC~50~ = 0.051 μM) compared to non-esterified analogs, attributed to improved target engagement. Structural analyses revealed that the para-substituted benzoate in methyl 4-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoate optimally orients the molecule within hydrophobic enzyme pockets.

Emergence of Carbamoyl-Sulfanyl Linking Groups in Bioactive Molecules

Carbamoyl-sulfanyl linkages represent a breakthrough in bioisosteric replacement strategies, combining hydrogen-bonding capacity with conformational flexibility. In the title compound, the -NH-C(=O)-CH~2~-S- bridge connects the pyrrolidine-2,5-dione core to the ethoxyphenyl group, enabling simultaneous interactions with polar and non-polar regions of target proteins. Sadiq et al. validated this approach by showing that N,N-disubstituted pyrrolidine-2,5-diones with carbamoyl-sulfanyl linkers achieved dual COX-2/5-LOX inhibition (IC~50~ = 0.051 μM for COX-2; 74% 5-LOX suppression at 10 μM), outperforming mono-functionalized analogs. Molecular docking studies confirmed that the carbamoyl oxygen forms hydrogen bonds with Tyr355 in COX-2, while the sulfanyl group engages in hydrophobic interactions with Leu352.

Significance of Ethoxyphenyl Moieties in Medicinal Agents

Ethoxyphenyl groups contribute to both pharmacokinetic and pharmacodynamic optimization. The ethoxy (-OCH~2~CH~3~) substituent in the title compound’s 4-ethoxyphenyl carbamoyl group enhances metabolic stability by resisting oxidative dealkylation, while its electron-donating effects modulate aryl ring electron density for optimal target binding. Comparative studies by Da Silva et al. revealed that ethoxyphenyl-containing pyrrolidine-2,5-diones exhibited 89% oral bioavailability in rodent models, compared to 67% for methoxy analogs, due to reduced first-pass metabolism. Additionally, the para-ethoxy configuration prevents steric clashes with Tyr385 in COX-2’s active site, a critical factor in isoform selectivity.

Properties

IUPAC Name

methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-3-30-17-10-6-15(7-11-17)23-19(25)13-31-18-12-20(26)24(21(18)27)16-8-4-14(5-9-16)22(28)29-2/h4-11,18H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSWXUXIBNWNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves multiple steps, typically starting with the preparation of the benzoate ester and the ethoxyanilino intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The pyrrolidin-2,5-dione core distinguishes the target compound from other benzoate derivatives. For example:

  • ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE () features a pyrimidine core, which may enhance π-π stacking interactions compared to the saturated pyrrolidinone .
Table 1: Core Structure Comparison
Compound Core Structure Key Functional Groups
Target Compound Pyrrolidin-2,5-dione Carbamoyl, sulfanyl, ethoxyphenyl
I-6230 () Pyridazine Phenethylamino, pyridazine
ETHYL... () Pyrimidine Fluorobenzamido, methylsulfanyl

Substituent Analysis

  • Sulfanyl Groups: The target compound’s sulfanyl group may facilitate disulfide bonding or metal coordination, unlike the phenethylamino or phenoxy groups in I-6473 () .
  • Ethoxyphenyl vs. Fluorobenzoyl : The 4-ethoxyphenyl group in the target compound increases lipophilicity (higher logP) compared to the polar 4-fluorobenzamido group in ’s compound .
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) XLogP3 (Estimated) H-Bond Donors H-Bond Acceptors
Target Compound ~450 ~3.5 2 8
I-6230 () ~380 (estimated) ~2.8 1 6
ETHYL... () 443.5 4.6 1 8

Computational Predictions

  • Docking Studies: Tools like AutoDock4 () and Glide () predict that the pyrrolidinone core’s rigidity may reduce conformational flexibility during binding compared to more flexible pyridazine derivatives .
  • Clustering Analysis: Using Jarvis-Patrick or Butina algorithms (), the target compound may cluster separately from pyrimidine or isoxazole derivatives due to its unique combination of hydrogen-bond donors and lipophilic groups .

Biological Activity

Methyl 4-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyL)-2,5-dioxopyrrolidin-1-yl]benzoate (CAS Number: 1359396-02-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzoate moiety, a dioxopyrrolidine core, and an ethoxyphenyl substituent. The molecular formula is C21H24N2O5SC_{21}H_{24}N_2O_5S with a molecular weight of approximately 398.4 g/mol.

Property Value
Molecular FormulaC21H24N2O5S
Molecular Weight398.4 g/mol
CAS Number1359396-02-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. This effect is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Antimicrobial Properties : The compound has shown moderate antibacterial activity against several strains of bacteria, suggesting potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes that are crucial for metabolic processes in both prokaryotic and eukaryotic cells.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines, including breast and prostate cancer models. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Case Study 2: Antibacterial Activity

A separate investigation assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for these strains .

Q & A

Q. What are the key considerations for optimizing synthetic routes for this compound?

Methodological Answer:

  • Synthetic optimization requires balancing reaction conditions (e.g., solvent polarity, temperature) to favor the formation of the pyrrolidinedione and carbamoylthioether moieties. For example, coupling reactions involving sulfanyl-acetamide intermediates may require anhydrous conditions to prevent hydrolysis .
  • Characterization via 1H^1H-NMR and FT-IR is critical to confirm the integrity of functional groups, such as the 2,5-dioxopyrrolidinyl ring and the ethoxyphenyl carbamate .

Q. How can researchers validate the purity of this compound for biological assays?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) can separate impurities. System suitability tests (e.g., tailing factor < 2.0) ensure reproducibility .
  • Mass spectrometry (HRMS) provides molecular ion confirmation, while differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. What spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

  • FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) in the pyrrolidinedione and benzoate ester groups.
  • 13C^{13}C-NMR : Resolves the quaternary carbons in the dioxopyrrolidinyl ring (δ ~170–180 ppm) and the ethoxyphenyl carbamate (δ ~150–155 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

Methodological Answer:

  • Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies and NMR chemical shifts, aiding in assigning ambiguous signals. For instance, discrepancies in carbonyl stretching modes can be resolved by comparing experimental FT-IR with simulated spectra .
  • Electron localization function (ELF) analysis clarifies electronic delocalization in the carbamoylthioether moiety, explaining unexpected reactivity .

Q. What strategies address low yields in the sulfanyl-acetamide coupling step?

Methodological Answer:

  • Kinetic studies using in-situ 1H^1H-NMR monitor intermediates to identify rate-limiting steps (e.g., thiolate anion formation). Adjusting base strength (e.g., DBU vs. K2 _2CO3_3) can enhance nucleophilicity .
  • Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis may reduce side reactions like disulfide formation .

Q. How does the compound’s electronic structure influence its biological interactions?

Methodological Answer:

  • Molecular docking studies (e.g., AutoDock Vina) model interactions with target enzymes. The ethoxyphenyl group’s electron-donating methoxy substituent enhances π-π stacking with aromatic residues in active sites .
  • Hammett σ constants quantify substituent effects on the carbamate’s electrophilicity, correlating with inhibitory potency in enzyme assays .

Q. What experimental designs mitigate instability under physiological conditions?

Methodological Answer:

  • Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., ester hydrolysis). Lyophilization or formulation with cyclodextrins improves aqueous stability .
  • LC-MS/MS tracks oxidation products (e.g., sulfoxides) under simulated gastric fluid, guiding structural modifications for in vivo applications .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

Methodological Answer:

  • Use isoform-specific enzyme inhibition assays (e.g., COX-2 vs. COX-1) to clarify selectivity. Contradictions may arise from differential expression of targets in cell lines .
  • Metabolomic profiling (LC-QTOF-MS) identifies off-target interactions with endogenous thiols (e.g., glutathione), which may mask activity .

Q. Why do crystallographic data sometimes deviate from computational predictions?

Methodological Answer:

  • Crystal packing forces (e.g., hydrogen bonding with solvent molecules) distort bond angles. Single-crystal XRD (CCDC-1441403) provides empirical corrections to gas-phase DFT models .
  • Hirshfeld surface analysis quantifies intermolecular interactions, explaining discrepancies in dihedral angles .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagent/ConditionYield (%)Purity (HPLC)Reference
Carbamate formation4-Ethoxyphenyl isocyanate, DCM, RT7898.5%
Thioether couplingHSCH2 _2CO-NH2 _2, DBU, DMF6597.2%

Q. Table 2. Stability Profile

ConditionDegradation ProductHalf-LifeMitigation Strategy
pH 7.4 (37°C)Benzoic acid derivative12 hCyclodextrin complexation
UV light (254 nm)Sulfoxide8 hAmber glass storage

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